2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of indole, azetidine, pyridine, and dihydropyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as β-amino alcohols . The pyridine and dihydropyridazinone moieties can be incorporated through various condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The indole and pyridine rings can be oxidized under appropriate conditions to form corresponding N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the pyridazinone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols can be used under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted indole and pyridine derivatives .
Scientific Research Applications
2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit various biological activities.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid are known for their unique ring structure and biological properties.
Pyridine Derivatives: Nicotinamide and pyridoxine are examples of biologically active pyridine derivatives.
Uniqueness
2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of multiple heterocyclic moieties, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-26-13-17(19-4-2-3-5-21(19)26)12-23(30)27-14-18(15-27)28-22(29)7-6-20(25-28)16-8-10-24-11-9-16/h2-11,13,18H,12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIDKOLWFZUJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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